6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine
Overview
Description
“6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine” is a chemical compound with the molecular formula C8H5BrClNO. It has a molecular weight of 246.49 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound is ClCc1cc2ncc(Br)cc2o1 . This provides a text representation of the compound’s structure. For a detailed structural analysis, you may want to use software that can interpret this SMILES string and generate a 3D model.Physical and Chemical Properties Analysis
This compound is a solid . For more detailed physical and chemical properties, you may need to refer to its Material Safety Data Sheet (MSDS) or similar resources.Scientific Research Applications
Crystal Structure and Molecular Geometry
The investigation of the crystal and molecular structure of a closely related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, through single crystal X-ray diffraction data, highlights the importance of understanding the solid-state molecular geometry of such compounds. This research aids in comprehending the intermolecular hydrogen bonding and π-π interactions within the crystal packing, which can be critical for the design of new materials and pharmaceuticals (Rodi et al., 2013).
Synthesis of Derivatives
Research into the synthesis of 6-bromomethyl-substituted derivatives of pyridin-2(1H)-ones opens pathways for generating new amino derivatives and thieno- and furo[3,4-b]-pyridin-2(1H)-ones. These derivatives serve as foundational structures for further chemical modification and have potential applications in developing novel therapeutic agents and organic materials (Kalme et al., 2004).
Catalytic Applications
The synthesis of a 2,6-bis-(methylphospholyl)pyridine ligand and its application in the palladium-catalyzed synthesis of arylboronic esters showcase the catalytic potential of compounds derived from 6-bromo-2-(chloromethyl)furo[3,2-b]pyridine. Such catalytic processes are pivotal in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals (Melaimi et al., 2004).
Novel Syntheses and Transformations
The novel synthesis methods and transformations of furo[3,2-b]pyridine derivatives, as demonstrated through various research efforts, highlight the versatility of these compounds in organic synthesis. These methodologies not only provide access to a range of structurally diverse heterocyclic compounds but also open avenues for discovering new chemical reactions and designing novel compounds with potential applications in various scientific fields (Shiotani & Taniguchi, 1997).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-2-(chloromethyl)furo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c9-5-1-8-7(11-4-5)2-6(3-10)12-8/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCGPXXHAADRJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1OC(=C2)CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674111 | |
Record name | 6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186310-94-0 | |
Record name | 6-Bromo-2-(chloromethyl)furo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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